6-Chloro-2-methylquinolin-8-amine
CAS No.: 61854-63-5
Cat. No.: VC3937548
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61854-63-5 |
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Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 6-chloro-2-methylquinolin-8-amine |
Standard InChI | InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 |
Standard InChI Key | LJADIOJCXRDMCE-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C(C=C2C=C1)Cl)N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)Cl)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 6-chloro-2-methylquinolin-8-amine is C₁₀H₉ClN₂, with a molecular weight of 192.64 g/mol . The IUPAC name, 6-chloro-2-methylquinolin-8-amine, reflects its substitution pattern on the quinoline backbone. Key structural features include:
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A bicyclic quinoline system with nitrogen at position 1.
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A chlorine atom at position 6, enhancing electrophilic substitution potential.
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A methyl group at position 2, contributing to steric and electronic modulation.
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An amino group at position 8, enabling hydrogen bonding and nucleophilic reactivity .
The compound’s SMILES notation, CC1=NC2=C(C=C(C=C2C=C1)Cl)N, encodes its connectivity, while its InChIKey (LJADIOJCXRDMCE-UHFFFAOYSA-N) provides a unique identifier for database searches .
Physical and Chemical Properties
Property | Value | Source |
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Melting Point | 56–58°C | |
Boiling Point | 316.6±27.0°C (at 760 mmHg) | |
Density | 1.2±0.1 g/cm³ | |
LogP (Partition Coefficient) | 2.89 (estimated) | |
Solubility | Low in water; soluble in DMSO |
The amino group at position 8 enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), while the chloro and methyl groups contribute to hydrophobic interactions . Stability studies indicate that the compound remains intact under standard storage conditions (-20°C in inert atmospheres).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-chloro-2-methylquinolin-8-amine typically involves multistep protocols:
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Quinoline Ring Formation:
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Functionalization:
A patent by CN102675201A describes a novel route starting from o-nitrophenol, involving reduction, cyclization, and amino substitution steps . Catalysts such as palladium-alumina (Pd-Al₂O₃) and ammonium chloride-cobalt chloride (NH₄Cl-CoCl₂) are employed to enhance yield and selectivity .
Industrial Production Challenges
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Regioselectivity: Ensuring precise substitution at positions 2, 6, and 8 requires optimized reaction conditions .
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Purification: Column chromatography or recrystallization is necessary to isolate the pure compound due to byproduct formation.
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Scalability: Transitioning from lab-scale to industrial production demands cost-effective catalysts and solvent recovery systems .
Microbial Target | Proposed Mechanism | Efficacy (MIC) |
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S. aureus | DNA gyrase inhibition | 8–16 µg/mL |
Candida albicans | Membrane disruption | 32 µg/mL |
MIC = Minimum Inhibitory Concentration
Anticancer Properties
In vitro studies on analogous quinolines reveal:
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Cytotoxicity: Against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values ranging from 29.4–190 µM .
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Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization .
Applications in Scientific Research
Pharmaceutical Development
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Lead Compound Optimization: The amino group facilitates derivatization into prodrugs or targeted therapies .
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Antimalarial Agents: Structural similarity to chloroquine suggests potential activity against Plasmodium falciparum .
Material Science
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